molecular formula C17H21NO4 B12734291 Adamantanyl trihydroxybenzamide CAS No. 343346-17-8

Adamantanyl trihydroxybenzamide

Katalognummer: B12734291
CAS-Nummer: 343346-17-8
Molekulargewicht: 303.35 g/mol
InChI-Schlüssel: MIMTTZYNPWMLJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Adamantanyl trihydroxybenzamide is a compound that combines the unique structural features of adamantane and trihydroxybenzamide. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while trihydroxybenzamide contains three hydroxyl groups attached to a benzamide structure. This combination results in a compound with interesting chemical and physical properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of adamantanyl trihydroxybenzamide typically involves the reaction of adamantane derivatives with trihydroxybenzamide under specific conditions. One common method is the reaction between halide-adamantanes and trihydroxybenzamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The reaction conditions are optimized to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Adamantanyl trihydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Adamantanyl trihydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as an antioxidant and its ability to protect cells from oxidative stress.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for various diseases.

    Industry: Utilized in the production of high-performance materials and coatings

Wirkmechanismus

The mechanism of action of adamantanyl trihydroxybenzamide involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the adamantane moiety provides structural stability. This combination allows the compound to interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Adamantanyl trihydroxybenzamide is unique due to its combination of adamantane and trihydroxybenzamide structures. This results in a compound with enhanced stability, solubility, and biological activity compared to its individual components. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Eigenschaften

CAS-Nummer

343346-17-8

Molekularformel

C17H21NO4

Molekulargewicht

303.35 g/mol

IUPAC-Name

N-(1-adamantyl)-3,4,5-trihydroxybenzamide

InChI

InChI=1S/C17H21NO4/c19-13-4-12(5-14(20)15(13)21)16(22)18-17-6-9-1-10(7-17)3-11(2-9)8-17/h4-5,9-11,19-21H,1-3,6-8H2,(H,18,22)

InChI-Schlüssel

MIMTTZYNPWMLJS-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=C(C(=C4)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.